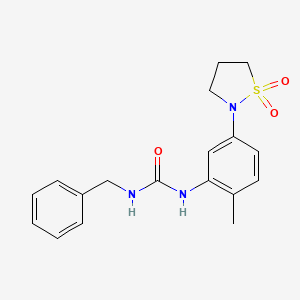

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Description

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic urea derivative characterized by a benzyl group attached to the urea nitrogen and a substituted 2-methylphenyl moiety bearing a 1,1-dioxidoisothiazolidinyl ring. The isothiazolidinone dioxide group introduces sulfone and cyclic sulfonamide functionalities, which are known to enhance metabolic stability and modulate electronic properties compared to simpler aryl systems .

Properties

IUPAC Name |

1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-14-8-9-16(21-10-5-11-25(21,23)24)12-17(14)20-18(22)19-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVWIJFCMOUWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.54 g/mol. The compound features a urea moiety linked to a benzyl group and an isothiazolidine derivative, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves the inhibition of specific cellular pathways associated with cancer cell proliferation. Preliminary studies suggest that it may interact with various molecular targets, including those involved in apoptosis and cell cycle regulation.

Key Mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at the sub-G1 phase, preventing cancer cells from proliferating.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.95 | Apoptosis induction |

| MCF-7 | 1.20 | Cell cycle arrest |

| A549 | 1.45 | Inhibition of proliferation |

In vitro studies indicated that this compound exhibits significant cytotoxic effects against HeLa cells with an IC50 value of 0.95 µM, which is notably more potent than several existing chemotherapeutic agents .

Research Findings

A study published in Medicinal Chemistry Research highlighted the design and synthesis of related compounds that demonstrated promising anticancer activities. The findings suggested that modifications to the isothiazolidine structure could enhance biological efficacy .

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These studies indicate strong interactions that may underpin its biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

Key Structural Insights:

- The target compound’s isothiazolidinone dioxide group distinguishes it from benzimidazole- or nitro-substituted ureas (e.g., ), offering unique hydrogen-bonding and electrostatic interactions.

- Bulky substituents in the morpholinoethoxy-benzimidazole derivative contrast with the target’s compact 2-methylphenyl group, suggesting divergent pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

- Bioactivity: The isothiazolidinone dioxide moiety is associated with protease inhibition in related compounds, suggesting possible enzyme-targeting applications .

- Toxicity : Thiourea derivatives (e.g., ) often exhibit higher hepatotoxicity due to reactive sulfur atoms, whereas the target’s urea core may mitigate this risk.

Q & A

Q. What are the common synthetic routes for synthesizing 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, and which steps are most critical for yield optimization?

- Methodological Answer : The synthesis typically involves three key stages: (1) formation of the isothiazolidine-1,1-dioxide core via cyclization of thioamide precursors under oxidative conditions, (2) functionalization of the phenyl ring with a methyl group, and (3) coupling the benzyl urea moiety via carbodiimide-mediated reactions (e.g., EDCI/HOBt). Critical steps include:

- Cyclization : Optimizing reaction time and oxidizing agents (e.g., HO/acetic acid) to prevent over-oxidation .

- Coupling : Ensuring anhydrous conditions and stoichiometric control to minimize byproducts like symmetrical ureas .

- Purification : Employing flash chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer :

- H/C NMR : Essential for verifying the urea linkage (NH protons at δ 8.2–8.5 ppm) and aromatic substituents .

- FT-IR : Confirms the presence of sulfone groups (S=O stretching at 1150–1300 cm) and urea carbonyl (C=O at ~1650 cm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., [M+H] for CHNOS) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities of this compound with target enzymes?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Computational models (e.g., molecular docking) may neglect solvation dynamics. Validate using molecular dynamics (MD) simulations with explicit solvent models .

- Protein Flexibility : Employ ensemble docking to account for receptor conformational changes not captured in static crystal structures .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under physiological conditions .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of this urea derivative in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to identify Phase I metabolites via LC-MS/MS. Monitor for sulfone reduction or urea cleavage .

- Stable Isotope Tracing : Administer C-labeled compound to track metabolic intermediates in plasma/tissue homogenates .

- CYP Inhibition Assays : Screen against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or isothiazolidine-dioxide (e.g., alkylation) moieties .

- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, GPCR activity). Use dose-response curves (IC/EC) to quantify potency shifts .

- Computational SAR : Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Data Contradiction Analysis

Q. How should researchers resolve conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure in vivo .

- Metabolite Interference : Test major metabolites (identified via Q-TOF MS) in vitro to rule out off-target effects .

- Animal Model Relevance : Validate disease models (e.g., xenograft vs. genetically engineered mice) for translational relevance .

Stability and Handling

Q. What are the key stability considerations for storing and handling this compound during experiments?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (N) to prevent urea hydrolysis or sulfone degradation .

- Light Sensitivity : Protect from UV exposure using amber vials, as aromatic/urea groups may degrade under prolonged light .

- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation or oxidation .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHNOS | Hypothetical |

| Key NMR Signals (δ, ppm) | Urea NH: 8.2–8.5; Aromatic H: 6.8–7.5 | |

| Solubility (DMSO) | >50 mg/mL | |

| Predicted LogP | 3.2 (ChemAxon) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.